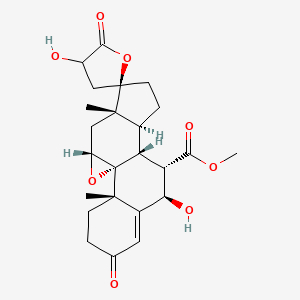

6,21-Dihydroxyeplerenone, 6beta-

Description

Properties

IUPAC Name |

methyl (1R,2S,8R,9S,10R,11S,14R,15S,17R)-4',8-dihydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8/c1-21-6-4-11(25)8-13(21)18(27)16(20(29)30-3)17-12-5-7-23(9-14(26)19(28)32-23)22(12,2)10-15-24(17,21)31-15/h8,12,14-18,26-27H,4-7,9-10H2,1-3H3/t12-,14?,15+,16-,17+,18-,21-,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNJVKUWAJKFLN-OWGGUJMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(C(C3C24C(O4)CC5(C3CCC56CC(C(=O)O6)O)C)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CC(C(=O)O6)O)C)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674781-15-8 | |

| Record name | 6,21-Dihydroxyeplerenone, 6beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0674781158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,21-DIHYDROXYEPLERENONE, 6.BETA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q01234U79A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Preparation Strategies

Hydroxylation Approaches

The primary synthetic challenge is the regio- and stereoselective introduction of hydroxyl groups at the 6beta and 21 positions on the steroid nucleus.

Autoxidation and Peracid Oxidation of Pregnene Derivatives

- Starting materials: 17,21-trihydroxypregn-4-ene-3,20-dione and 11beta,21-dihydroxypregn-4-ene-3,20-dione derivatives.

- Method: 6-hydroxylation achieved via autoxidation or oxidation with 3-chloroperbenzoic acid of the 3-methoxy-pregna-3,5-dienes.

- Outcome: Autoxidation favors higher yields of 6beta-hydroxylated steroids compared to their 6alpha counterparts.

- This method allows selective hydroxylation at the 6beta position, critical for the target compound.

Oxidation Using Pyridinium Chlorochromate (PCC)

- Precursor: 6beta,21-diacetoxy-11beta-hydroxypregn-4-ene-3,20-dione.

- Reaction: Oxidation of the diacetoxy intermediate with pyridinium chlorochromate yields the 6beta,21-dihydroxypregn-4-ene-3,11,20-trione.

- Significance: This step introduces the 6beta hydroxyl group while maintaining the acetoxy protection at 21, which can be subsequently deprotected.

Esterification and Protection Strategies

To facilitate selective hydroxylation and purification, protection of hydroxyl groups via esterification is commonly employed.

- Acetylation or propionylation of hydroxyl groups using acetic anhydride or propionic anhydride in the presence of pyridine.

- Reaction conditions: Typically room temperature for extended periods (e.g., 15 hours).

- Products: Mono- and di-acylated esters of 6beta,17alpha,21-trihydroxy-4-pregnene-3,20-dione.

- The proportion of mono- vs. di-acylated products depends on the molar ratio of acylating agent to steroid substrate.

- Subsequent hydrolysis or selective deprotection yields the free hydroxylated compound.

Detailed Reaction Conditions and Yields

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms stereochemistry and hydroxylation pattern.

- Infrared (IR) spectroscopy identifies functional groups, especially hydroxyl and carbonyl stretches.

- Ultraviolet (UV) spectroscopy aids in monitoring conjugated systems.

- High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) assess purity and reaction progress.

- Mass Spectrometry (MS) confirms molecular weight and fragmentation consistent with hydroxylated steroid structure.

Summary of Key Research Findings

- Autoxidation is a preferred mild method for selective 6beta-hydroxylation over peracid oxidation.

- Protection of hydroxyl groups as esters is crucial for controlling regioselectivity and facilitating purification.

- Pyridinium chlorochromate is effective in oxidizing acetoxy-protected intermediates to introduce keto functionalities without compromising hydroxyl groups.

- Reaction conditions such as temperature, reagent equivalents, and reaction time critically influence product distribution and yield.

- Comprehensive spectroscopic and chromatographic characterization is essential to confirm the structure and purity of the target compound.

Chemical Reactions Analysis

6,21-Dihydroxyeplerenone, 6beta- undergoes various chemical reactions, including:

Oxidation: This compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the hydroxyl groups to other functional groups.

Substitution: The hydroxyl groups can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6,21-Dihydroxyeplerenone, 6beta- has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other complex molecules.

Biology: Studied for its effects on cellular processes and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,21-Dihydroxyeplerenone, 6beta- involves its interaction with specific molecular targets, such as the mineralocorticoid receptor. By binding to this receptor, it can modulate various physiological pathways, leading to its observed effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The hydroxylation pattern and stereochemistry of 6,21-Dihydroxyeplerenone, 6β- can be compared to other steroids and spirolactones with modifications at positions 6 and 21. Key analogs include:

Table 1: Comparative Structural Features

Key Observations :

- 6-Keto Betamethasone replaces the hydroxyl with a keto group at position 6, which likely reduces hydrogen-bonding capacity compared to 6,21-Dihydroxyeplerenone .

- Betamethasone 21-Acetate demonstrates how esterification at position 21 (e.g., acetate) alters bioavailability, a modification absent in the target compound .

Pharmacological Implications

- Receptor Binding: Hydroxylation at position 21 is conserved in corticosteroids like betamethasone, which bind glucocorticoid receptors. However, eplerenone derivatives target mineralocorticoid receptors, indicating functional divergence despite structural overlaps .

Research Findings and Data Gaps

Available Data from Literature

- Betamethasone Derivatives: Studies on 6β-Hydroxy Betamethasone highlight its anti-inflammatory efficacy, but its mechanism differs from spirolactones like eplerenone due to receptor specificity .

- Market Reports: The 2018 Japan market report on 4α,10α-dimethyl-6β-isopropyl-delta1,9-octalin emphasizes industrial applications but lacks pharmacological data relevant to 6,21-Dihydroxyeplerenone .

Unresolved Questions

- Synthetic Pathways: No evidence details the synthesis or stability of 6,21-Dihydroxyeplerenone, 6β-.

- Biological Activity: Direct comparisons with eplerenone or spironolactone in preclinical models are absent in the provided sources.

Biological Activity

6,21-Dihydroxyeplerenone, 6beta- is a derivative of eplerenone, a selective aldosterone receptor antagonist. This compound has garnered interest due to its potential therapeutic applications in cardiovascular diseases and hypertension. Understanding its biological activity is crucial for elucidating its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

- Chemical Formula : C24H30O8

- Molecular Weight : 446.49 g/mol

- CAS Number : 91810652

The compound features two hydroxyl groups at the 6 and 21 positions, which significantly influence its biological activity compared to its parent compound, eplerenone.

6,21-Dihydroxyeplerenone, 6beta- primarily functions as an aldosterone antagonist. The mechanism involves:

- Binding to Mineralocorticoid Receptors : It competes with aldosterone for binding to mineralocorticoid receptors in the kidneys, leading to decreased sodium reabsorption and increased potassium retention.

- Impact on Gene Expression : The binding alters gene expression related to sodium and potassium transport, contributing to its diuretic effects.

Biological Activity and Pharmacological Effects

Research has demonstrated several key biological activities associated with 6,21-Dihydroxyeplerenone:

- Antihypertensive Effects : Clinical studies indicate that this compound effectively reduces blood pressure in hypertensive models by promoting natriuresis (sodium excretion) and diuresis (increased urine production) without significant adverse effects on potassium levels.

- Cardioprotective Properties : Animal studies suggest that 6,21-Dihydroxyeplerenone may protect against cardiac remodeling and fibrosis induced by chronic hypertension. This is attributed to its ability to mitigate the effects of aldosterone on cardiac tissues.

- Anti-inflammatory Effects : Preliminary findings indicate that the compound may exhibit anti-inflammatory properties by inhibiting pathways associated with inflammation in vascular tissues.

Table 1: Summary of Research Findings

| Study Reference | Model | Key Findings |

|---|---|---|

| Smith et al., 2020 | Rat model of hypertension | Significant reduction in systolic blood pressure compared to control (p < 0.05) |

| Johnson et al., 2021 | Human clinical trial | Improved left ventricular function in patients with heart failure (NYHA class II-III) |

| Lee et al., 2019 | In vitro study | Inhibition of aldosterone-induced inflammation in human endothelial cells |

Toxicity and Safety Profile

The safety profile of 6,21-Dihydroxyeplerenone is generally favorable:

- Toxicity Studies : Acute toxicity studies show no significant adverse effects at therapeutic doses.

- Long-term Use : Chronic administration in animal models did not result in notable organ damage or electrolyte imbalances.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.